molecular formula C36H41N5O14 B12407115 Z-Devd-amc

Z-Devd-amc

Cat. No.: B12407115
M. Wt: 767.7 g/mol
InChI Key: GXEICLBVCXNIIZ-OSYMNAPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Devd-amc: is a fluorogenic substrate specifically designed for caspase-3, a protease that plays a crucial role in the process of apoptosis (programmed cell death).

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Z-Devd-amc typically involves the synthesis of the peptide sequence Asp-Glu-Val-Asp (DEVD) followed by the conjugation of this peptide to the fluorophore 7-amido-4-methylcoumarin (AMC). The synthesis process includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Z-Devd-amc primarily undergoes hydrolysis reactions catalyzed by caspase-3. The hydrolysis of the amide bond between the DEVD peptide and AMC results in the release of the fluorescent AMC molecule .

Common Reagents and Conditions:

Major Products: The major product formed from the hydrolysis of this compound is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence .

Mechanism of Action

The mechanism of action of Z-Devd-amc involves its hydrolysis by caspase-3. Caspase-3 recognizes and cleaves the DEVD peptide sequence, releasing the fluorescent AMC molecule. This reaction is highly specific to caspase-3, making this compound an ideal substrate for detecting caspase-3 activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C36H41N5O14

Molecular Weight

767.7 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C36H41N5O14/c1-18(2)31(35(52)39-24(15-28(44)45)33(50)37-21-9-10-22-19(3)13-30(48)55-26(22)14-21)41-32(49)23(11-12-27(42)43)38-34(51)25(16-29(46)47)40-36(53)54-17-20-7-5-4-6-8-20/h4-10,13-14,18,23-25,31H,11-12,15-17H2,1-3H3,(H,37,50)(H,38,51)(H,39,52)(H,40,53)(H,41,49)(H,42,43)(H,44,45)(H,46,47)/t23-,24-,25-,31-/m0/s1

InChI Key

GXEICLBVCXNIIZ-OSYMNAPVSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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